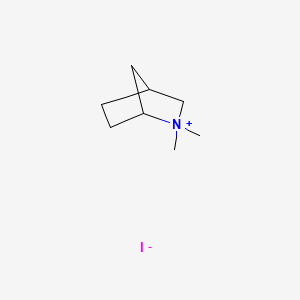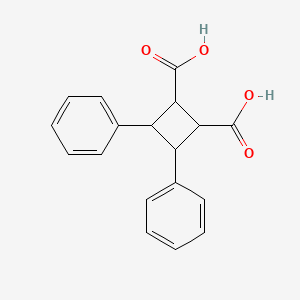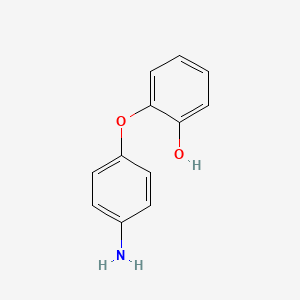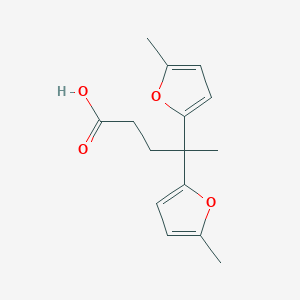
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide typically involves the quaternization of 2,2-Dimethyl-2-azabicyclo(2.2.1)heptane with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: The major products of nucleophilic substitution reactions are typically the corresponding quaternary ammonium salts with different anions.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cell membranes.
Industry: It is used in the production of various chemical products, including surfactants and disinfectants.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide involves its interaction with biological membranes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo(2.2.1)heptane: This compound has a similar bicyclic structure but differs in its nitrogen positioning and functional groups.
2,2-Dimethyl-2-azabicyclo(2.2.1)heptane: The non-quaternized form of the compound, which lacks the iodide ion.
Uniqueness
2,2-Dimethyl-2-azoniabicyclo(2.2.1)heptane iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a phase transfer catalyst and its potential antimicrobial properties set it apart from similar compounds.
Propiedades
Número CAS |
4492-29-9 |
|---|---|
Fórmula molecular |
C8H16IN |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2,2-dimethyl-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9(2)6-7-3-4-8(9)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZPXPZHIRPURGPM-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC2CCC1C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)

![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)


![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)


